molecular formula C18H11NO4 B12906878 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 62668-78-4

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B12906878
CAS No.: 62668-78-4
M. Wt: 305.3 g/mol
InChI Key: FDZYCAVWIQPTHE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolones. This compound is known for its unique structural motif, which is found in various natural products and synthetic derivatives. It exhibits a wide range of biological activities, making it a compound of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the propargylic alcohol used, the reaction can proceed via a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization to form pyranoquinolones or via a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to afford furoquinolones .

Industrial Production Methods

the synthesis methods used in laboratory settings can potentially be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranoquinolones, hydroquinone derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its anticancer, anti-inflammatory, and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

62668-78-4

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

4-hydroxy-3-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C18H11NO4/c20-15-13(10-6-2-1-3-7-10)18(22)23-16-11-8-4-5-9-12(11)19-17(21)14(15)16/h1-9,20H,(H,19,21)

InChI Key

FDZYCAVWIQPTHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4NC3=O)OC2=O)O

Origin of Product

United States

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